molecular formula C8H7Br3O3 B1252146 1,2-Benzenediol, 3,4,6-tribromo-5-(methoxymethyl)- CAS No. 256474-80-3

1,2-Benzenediol, 3,4,6-tribromo-5-(methoxymethyl)-

Cat. No. B1252146
CAS RN: 256474-80-3
M. Wt: 390.85 g/mol
InChI Key: DDCGTIAYZULVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenediol, 3,4,6-tribromo-5-(methoxymethyl)- is a natural product found in Symphyocladia latiuscula with data available.

Scientific Research Applications

Antibacterial Properties

  • Antibacterial Activity in Marine Algae: Bromophenols, including compounds similar to 1,2-Benzenediol, 3,4,6-Tribromo-5-(Methoxymethyl)-, isolated from the marine red alga Rhodomela confervoides, show significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (Xu et al., 2003).

Chemical Synthesis

  • Role in Brominative Cyclization: This compound plays a role in chemical synthesis processes, such as brominative cyclization. This is important for the development of various organic compounds, indicating its utility in synthetic organic chemistry (Tanaka & Oritani, 1995).

Carbonic Anhydrase Inhibition

  • Inhibition of Carbonic Anhydrase Isozymes: Novel bromophenols, including 1,2-Benzenediol derivatives, have been found to inhibit human carbonic anhydrase isozymes. This suggests potential pharmaceutical applications, particularly in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Synthesis of Natural Products

  • Synthesis of Biologically Active Compounds: The compound has been used in the total synthesis of natural products, showcasing its utility in the creation of biologically active compounds, which might have various pharmacological applications (Akbaba et al., 2010).

Oxidation Reactions

  • Utility in Oxidation Reactions: 1,2-Benzenediol derivatives have been used in oxidation reactions, further demonstrating their relevance in chemical synthesis processes (Kajigaeshi et al., 1991).

Reaction Kinetics with Ozone

  • Reaction Kinetics Study: The kinetics of reactions involving 1,2-Benzenediol and ozone have been studied, contributing to a better understanding of atmospheric chemistry and pollutant dynamics (Zein et al., 2015).

properties

CAS RN

256474-80-3

Product Name

1,2-Benzenediol, 3,4,6-tribromo-5-(methoxymethyl)-

Molecular Formula

C8H7Br3O3

Molecular Weight

390.85 g/mol

IUPAC Name

3,4,6-tribromo-5-(methoxymethyl)benzene-1,2-diol

InChI

InChI=1S/C8H7Br3O3/c1-14-2-3-4(9)6(11)8(13)7(12)5(3)10/h12-13H,2H2,1H3

InChI Key

DDCGTIAYZULVGZ-UHFFFAOYSA-N

SMILES

COCC1=C(C(=C(C(=C1Br)Br)O)O)Br

Canonical SMILES

COCC1=C(C(=C(C(=C1Br)Br)O)O)Br

synonyms

2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether
TB-DHB-ME

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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